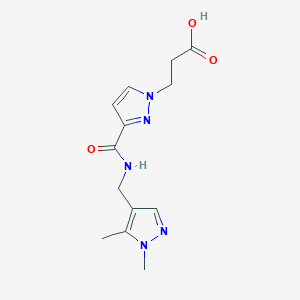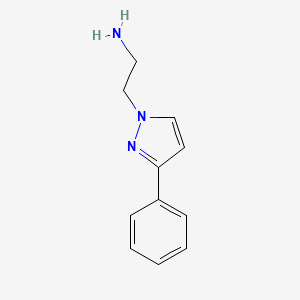![molecular formula C11H17N3O2 B3070917 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1006483-65-3](/img/structure/B3070917.png)
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
Descripción general
Descripción
The compound “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid”, is characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms . The average mass of a similar compound, “1-(1-Methyl-1H-pyrazol-4-yl)methanamine”, is reported to be 111.145 Da .Aplicaciones Científicas De Investigación
High-Energy Insensitive Explosives
1-methylpyrazole nitrate is a precursor to 1-methyl-3,4,5-trinitropyrazole , a high-energy insensitive explosive. While the synthesis of 1-methyl-3,4,5-trinitropyrazole involves complex steps and low yields, the title compound serves as an intermediate in this process. Researchers explore its potential as an energetic material with applications in propellants, pyrotechnics, and other defense-related fields .
Antiparasitic Agents
Recent studies have investigated the antipromastigote activity of related compounds. Molecular simulations revealed that certain derivatives, including compound 13, exhibit favorable binding patterns in the active site of LmPTR1 (a protein associated with parasitic diseases). These findings suggest that 1-methylpyrazole nitrate and its analogs could serve as promising antileishmanial agents .
Organic Intermediates
As an organic intermediate, 1-methylpyrazole nitrate holds research value. Its synthesis involves nitration of 1-methylpyrazole, leading to the formation of 1-methyl-3,4,5-trinitropyrazole. Researchers explore its applications in organic synthesis, drug development, and chemical transformations .
Suzuki Coupling Reagent
Researchers have employed 1-methylpyrazole nitrate as a reagent in Suzuki coupling reactions . These reactions allow for the construction of carbon-carbon bonds, making it a valuable tool in organic synthesis. The compound participates in the formation of complex molecular structures .
Selective Cathepsin Inhibitors
The compound’s structural features make it suitable for designing selective inhibitors. Researchers have explored its potential as a building block for developing inhibitors targeting specific enzymes, such as cathepsins. These inhibitors play a crucial role in drug discovery and disease treatment .
Radioprotectants and Antitumor Agents
1-methylpyrazole nitrate derivatives may find applications as radioprotectants and antitumor agents. Their unique chemical properties could enhance cellular protection against radiation-induced damage or inhibit tumor growth. Further studies are needed to explore these therapeutic possibilities .
Direcciones Futuras
Given the wide range of applications of pyrazole derivatives in various fields, it is likely that “1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid” and similar compounds will continue to be subjects of future research. This could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry and drug discovery .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to show a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and ion channels, leading to diverse therapeutic effects .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function . This can result in the inhibition or activation of the target, depending on the nature of the interaction .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability . For instance, a compound that is highly soluble in water and other polar solvents may be more readily absorbed and distributed in the body .
Result of Action
The effects can be diverse, depending on the specific targets and pathways that the compound interacts with . These effects can range from changes in cellular signaling and gene expression to alterations in cellular metabolism and growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16/h6-7,10H,2-5,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUZEMSHMFHESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)




![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)



![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
